1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone
Description
This compound is a substituted ethanone featuring a 1,3-benzodioxole moiety and a pyrimidine ring linked via a sulfanyl group. Such structural features are common in bioactive molecules, particularly antimicrobial and antifungal agents.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-13-9-16(14-5-3-2-4-6-14)22-20(21-13)26-11-17(23)15-7-8-18-19(10-15)25-12-24-18/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNAUBZRXSVHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone is a synthetic derivative that incorporates elements known for their biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and pest control.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an insecticide and its effects on mammalian cells.
Insecticidal Activity
Recent studies have highlighted the larvicidal properties of compounds containing the 1,3-benzodioxole moiety, which is similar to our compound of interest. For instance, research on related compounds demonstrated notable activity against Aedes aegypti, a primary vector for several viral diseases. The study found that compounds with specific substituents exhibited significant larvicidal effects with LC values indicating effective concentrations for pest control:
| Compound | LC (μM) | LC (μM) |
|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Temephos (control) | <10.94 | Not applicable |
The presence of the methylenedioxy group was critical for enhancing biological activity, suggesting that similar structural features in our compound may confer comparable insecticidal properties .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity towards human peripheral blood mononuclear cells showed that certain derivatives of benzodioxole exhibited minimal toxicity at high concentrations (up to 5200 μM), indicating a favorable safety profile for potential therapeutic applications . This suggests that while the compound may exhibit insecticidal properties, it may also be safe for mammalian cells at certain dosages.
The mechanisms through which compounds like this compound exert their biological effects are not fully elucidated but are hypothesized to involve:
- Inhibition of Cholinesterase Activity : Many insecticides function by inhibiting enzymes critical for neurotransmission in insects.
- Disruption of Cellular Membranes : Certain benzodioxole derivatives can disrupt lipid membranes, leading to cell death in pests.
- Interference with Metabolic Pathways : The compound may also affect metabolic enzymes or pathways critical for insect survival.
Study on Larvicidal Activity
A focused study on benzodioxole derivatives demonstrated their potential as larvicides against Aedes aegypti. The findings indicated that modifications to the aromatic ring significantly influenced biological activity. Compounds with additional functional groups showed enhanced efficacy compared to simpler structures .
Safety Profile Assessment
In a separate study evaluating the safety of similar compounds, researchers administered high doses to mice and observed no severe toxicological effects on vital organs such as the liver and kidneys, reinforcing the potential for safe applications in pest control .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound can be compared to the following structurally related derivatives:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular formula (C₁₉H₁₆N₂O₃S) suggests a molecular weight of ~352.4 g/mol, larger than fluorophenyl-containing analogs (e.g., 264.32 g/mol for the compound in ).
- Solubility: The benzodioxole and pyrimidine-sulfanyl groups likely enhance lipophilicity compared to simpler ethanones (e.g., hydroxyacetophenones in ).
- Melting Points: Analogous benzodioxol-ethanones exhibit melting points between 132°C and 260°C, depending on substituents (e.g., 132–133°C for 2-(1,3-benzodioxol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)ethanone ).
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The benzodioxole group enhances metabolic stability, while the pyrimidine-sulfanyl moiety may improve target binding (e.g., kinase or protease inhibition). Fluorine substitution in analogs (e.g., ) increases electronegativity but reduces steric bulk compared to the target’s phenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
